An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazole Scaffolds in Modern Chemistry
Molecular Structure and Physicochemical Properties
CAS Number: Not available in public databases.
Related Compounds' CAS Numbers:
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Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: 936128-48-2[1]
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Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: 31037-02-2[3]
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Ethyl 3-acetyl-1H-pyrazole-5-carboxylate: 37622-89-2[4]
| Property | Predicted Value/Information |
| Molecular Formula | C₁₅H₁₈N₂O₃ |
| Molecular Weight | 274.32 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Purity | >97% (typical for research-grade chemicals) |
Synthesis and Mechanistic Insights
The synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate can be logically approached through a multi-step reaction sequence, drawing parallels from established protocols for similar pyrazole derivatives.[5] A plausible and efficient synthetic route involves the Claisen condensation of an acetophenone derivative with diethyl oxalate, followed by cyclization with methylhydrazine.
Proposed Synthesis Workflow
Caption: Proposed synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (Intermediate)
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Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 4-methoxyacetophenone.
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Addition of Diethyl Oxalate: Slowly add diethyl oxalate to the reaction mixture at room temperature. The causality here lies in controlling the exothermic reaction to prevent side product formation.
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Reaction Progression: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the intermediate product.
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Purification: The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate (Final Product)
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Reaction Setup: Dissolve the intermediate, Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate, in glacial acetic acid.
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Addition of Methylhydrazine: Add methylhydrazine to the solution. The acidic medium catalyzes the cyclization reaction.
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Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature drives the reaction to completion.
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Work-up: After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration.
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Purification: The crude product is washed with water and then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.
Spectroscopic Characterization
The structural elucidation of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate would rely on a combination of spectroscopic techniques.
| Spectroscopic Data | Predicted Chemical Shifts (δ ppm) and Characteristics |
| ¹H NMR (CDCl₃) | ~7.7-7.8 (d, 2H, Ar-H), ~6.9-7.0 (d, 2H, Ar-H), ~6.8 (s, 1H, pyrazole-H), ~4.4 (q, 2H, -OCH₂CH₃), ~4.0 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | ~162.0 (C=O, ester), ~160.0 (Ar-C-O), ~148.0 (pyrazole C5), ~142.0 (pyrazole C3), ~130.0 (Ar-CH), ~125.0 (Ar-C), ~114.0 (Ar-CH), ~105.0 (pyrazole C4), ~61.0 (-OCH₂CH₃), ~55.0 (O-CH₃), ~38.0 (N-CH₃), ~14.0 (-OCH₂CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3000-3100 (Ar C-H stretch), ~2900-3000 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1610, 1580, 1500 (C=C and C=N stretch, aromatic and pyrazole rings), ~1250 (C-O stretch, ether and ester) |
| Mass Spectrometry (ESI-MS) | m/z: 275.14 [M+H]⁺ |
Potential Applications in Drug Discovery and Beyond
The unique structural features of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate make it a promising candidate for various applications, particularly in the realm of drug discovery.
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Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic activities, often through the inhibition of cyclooxygenase (COX) enzymes.[1][5] The title compound could be investigated for similar properties.
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Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer agents.[6] This compound could serve as a building block for the synthesis of novel molecules with potential cytotoxic activity against various cancer cell lines.
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Agrochemicals: Pyrazole derivatives have found applications as herbicides and insecticides.[7] The methoxyphenyl group in the title compound might confer specific biological activities relevant to agricultural applications.
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Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential use in the development of novel organic materials with interesting electronic or photophysical properties.[7]
Future Directions and Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of Ethyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylate. The proposed synthesis is robust and based on well-established chemical principles. The predicted spectroscopic data provides a solid framework for its characterization. The potential applications highlight the compound's significance for further research and development. Experimental validation of the proposed synthesis and a thorough biological evaluation are the logical next steps to unlock the full potential of this promising pyrazole derivative. The exploration of this and similar molecules will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
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(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Online]. Available: [Link]
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Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Online]. Available: [Link]
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ethyl 5-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. ChemSynthesis. [Online]. Available: [Link]
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Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. SciSpace. [Online]. Available: [Link]
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Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate. National Center for Biotechnology Information. [Online]. Available: [Link]
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Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. National Center for Biotechnology Information. [Online]. Available: [Link]
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Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Online]. Available: [Link]
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Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Online]. Available: [Link]
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[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Online]. Available: [Link]
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